Home > Products > Screening Compounds P102749 > 4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE
4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE -

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE

Catalog Number: EVT-6272505
CAS Number:
Molecular Formula: C16H11Cl2N5O
Molecular Weight: 360.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Antimicrobial activity: Oxadiazole derivatives have shown promise as potential antimicrobial agents against various bacterial and fungal strains. [, ]
  • Anticancer activity: Certain oxadiazole derivatives exhibit potent anticancer activity against various cancer cell lines. []
  • Anti-inflammatory and Vasodilatory Activities: Some aminofurazan-based oxadiazole derivatives are potent Rho kinase (ROCK) inhibitors, showing anti-inflammatory and vasodilatory properties, suggesting potential for treating hypertension and cardiovascular diseases. []
Synthesis Analysis
  • Formation of oxadiazole ring: One common method involves the reaction of carboxylic acid hydrazides with various reagents like phosphorus oxychloride or carbodiimides. [, ]
  • Introduction of substituents: This can be achieved by reacting the appropriate starting materials with the desired substituents before or after the formation of the oxadiazole ring. [, ]

For example, the synthesis of 2,5-difunctionalized 1,3,4-oxadiazoles typically involves reacting a diacylhydrazide with a dehydrating agent. [] Similarly, benzimidazole-oxadiazole hybrids are often synthesized via multi-step reactions involving the condensation of substituted benzimidazoles with oxadiazole precursors. []

Molecular Structure Analysis
  • Electron-withdrawing groups: The presence of electron-withdrawing groups like halogens or nitro groups on the benzene ring of benzimidazole-oxadiazole hybrids can enhance their anticancer activity. []
  • Lipophilicity: Increasing the lipophilicity of oxadiazole derivatives by introducing alkyl or aryl substituents can improve their penetration through cell membranes, potentially leading to enhanced activity. []
Chemical Reactions Analysis
  • Electrophilic aromatic substitution: The presence of electron-donating groups on the oxadiazole ring can make them susceptible to electrophilic aromatic substitution reactions, allowing for further structural modifications. []
  • Nucleophilic substitution: Halogens or other leaving groups present on the oxadiazole ring or its substituents can be replaced by various nucleophiles, offering opportunities for diverse derivatization. []
Mechanism of Action
  • Inhibition of bacterial enzymes: Certain oxadiazole derivatives might exert their antimicrobial activity by inhibiting essential bacterial enzymes involved in cell wall synthesis or DNA replication. []
  • Interaction with DNA: Some oxadiazole derivatives may interact with DNA, leading to DNA damage and ultimately cell death, which could explain their anticancer activity. []
  • Inhibition of specific kinases: Aminofurazan-based oxadiazole derivatives, as ROCK inhibitors, interfere with the Rho kinase pathway involved in various cellular processes, including smooth muscle contraction and inflammation. []

4-(7-{[(3S)-3-Amino-1-pyrrolidinyl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine (SB-772077-B)

Compound Description: SB-772077-B is a potent and selective Rho kinase (ROCK) inhibitor. [] It exhibits anti-inflammatory and vasodilatory activities. [] Studies have shown that SB-772077-B effectively reduces blood pressure in spontaneously hypertensive rats and DOCA salt-induced hypertensive rats. []

Relevance: SB-772077-B shares a similar structure with 4-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, specifically the 1,2,5-oxadiazol-3-amine moiety. Both compounds belong to the aminofurazan-based chemical class. []

N-(3-{[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-1H-imidazo[4,5-c]pyridin-6-yl]oxy}phenyl)-4-{[2-(4-morpholinyl)ethyl]oxy}benzamide (GSK269962A)

Compound Description: GSK269962A is another potent and selective ROCK inhibitor. [] Like SB-772077-B, it demonstrates anti-inflammatory properties by blocking inflammatory cytokine production in lipopolysaccharide-stimulated monocytes. [] GSK269962A also induces vasorelaxation and significantly reduces blood pressure in spontaneously hypertensive rats. []

Relevance: GSK269962A possesses the same 1,2,5-oxadiazol-3-amine core as 4-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine and is classified as an aminofurazan-based compound. []

4-(1,3-Benzoxazol-2-yl)-1,2,5-oxadiazol-3-amine

Compound Description: This compound is a product of the reaction between 4-aminofurazan-3-carboxylic acid iminoester and o-aminophenol. []

1-(4,5-Dihydro-1H-imidazol-2-yl)-1,2,5-oxadiazol-3-amine

Compound Description: This compound is formed through the reaction of 4-aminofurazan-3-carboxylic acid iminoester with ethylenediamine. []

3-Amino-4-(1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazole

Compound Description: This compound acts as a precursor for synthesizing various substituted 1,2,5-oxadiazoles. [] Reacting it with triethyl orthoformate in acetic anhydride yields benzo[4,5]imidazo[1,2-c][1,2,5]oxadiazolo[3,4-e]pyrimidine. [] Additionally, it undergoes alkylation with haloalkanes to form a series of 3-amino-4-(1-R-benzo[d]imidazol-2-yl)-1,2,5-oxadiazoles. []

(E)-1-tert-Butyl-5-[(4-chlorobenzylidene)amino]-1H-pyrrole-3-carbonitrile (7a)

Compound Description: This compound, along with its reduced form (8a), highlights the impact of structural changes on molecular conformation and crystal symmetry. [] These changes affect the intermolecular interactions in the crystal lattice.

Relevance: While (7a) doesn't share the same core structure as 4-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine, it belongs to the N-(pyrrol-2-yl)imines category, which serves as key intermediates in synthesizing various heterocyclic compounds, including potentially those related to the target compound. [] Additionally, the presence of the 4-chlorobenzyl group in (7a) links it structurally to the target compound, which incorporates a 2,4-dichlorobenzyl substituent.

1-tert-Butyl-5-[(4-chlorobenzyl)amino]-1H-pyrrole-3-carbonitrile (8a)

Compound Description: This compound is the reduced form of (7a). [] The structural change from (7a) to (8a) leads to a reduction in symmetry, from Pbcm to P-1, likely due to significant changes in molecular conformation, resulting in a loss of planarity observed in the non-reduced compound (7a). []

Relevance: Similar to (7a), compound (8a), while not sharing the complete core structure, is categorized as an N-(pyrrol-2-yl)amine. [] This chemical class represents important building blocks in synthesizing diverse heterocyclic compounds, potentially encompassing those structurally related to 4-[1-(2,4-Dichlorobenzyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine. Furthermore, the presence of the 4-chlorobenzyl group in (8a) directly correlates with the target compound's 2,4-dichlorobenzyl substituent, highlighting a structural connection.

Properties

Product Name

4-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}-1,2,5-OXADIAZOL-3-AMINE

IUPAC Name

4-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine

Molecular Formula

C16H11Cl2N5O

Molecular Weight

360.2 g/mol

InChI

InChI=1S/C16H11Cl2N5O/c17-10-6-5-9(11(18)7-10)8-23-13-4-2-1-3-12(13)20-16(23)14-15(19)22-24-21-14/h1-7H,8H2,(H2,19,22)

InChI Key

ROJIDUVOWRJHNV-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=NON=C4N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C4=NON=C4N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.